7-[(4,6-dimethylpyrimidin-2-yl)amino]-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Description
This compound belongs to the pyrido-triazolopyrimidinone class, characterized by a fused heterocyclic core combining pyridine, triazole, and pyrimidine moieties. Key structural features include:
- Trifluoromethyl group at position 2, enhancing lipophilicity and metabolic stability .
- 4,6-Dimethylpyrimidin-2-yl amino substituent at position 7, contributing to π-π stacking and hydrogen-bonding interactions in biological targets .
- Pyrido-triazolopyrimidinone scaffold, a privileged structure in medicinal chemistry with reported kinase inhibition and antimicrobial activity .
Synthetic routes typically involve multi-step cyclization and functionalization, as seen in analogous triazolopyrimidine derivatives (e.g., via Suzuki coupling or oxidative cyclization) .
Properties
IUPAC Name |
11-[(4,6-dimethylpyrimidin-2-yl)amino]-4-(trifluoromethyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N8O/c1-7-5-8(2)21-13(20-7)24-25-4-3-10-9(11(25)27)6-19-14-22-12(15(16,17)18)23-26(10)14/h3-6H,1-2H3,(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUVVZSLWLVKJNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NN2C=CC3=C(C2=O)C=NC4=NC(=NN34)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 7-[(4,6-dimethylpyrimidin-2-yl)amino]-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes:
Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate aldehydes with urea or thiourea under acidic or basic conditions.
Introduction of the pyridine ring: This step may involve cyclization reactions using suitable reagents and catalysts.
Formation of the triazole ring: This is usually accomplished through cycloaddition reactions involving azides and alkynes.
Final assembly: The final step involves coupling the intermediate compounds to form the desired heterocyclic structure.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
7-[(4,6-dimethylpyrimidin-2-yl)amino]-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the heterocyclic rings or the trifluoromethyl group.
Scientific Research Applications
7-[(4,6-dimethylpyrimidin-2-yl)amino]-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated as a potential therapeutic agent for various diseases, particularly cancer, due to its ability to inhibit specific enzymes and pathways.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 7-[(4,6-dimethylpyrimidin-2-yl)amino]-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Similarities
The compound shares core structural motifs with the following analogs:
Pharmacological and Physicochemical Comparison
Bioactivity:
- Antimicrobial Activity: The dimethylpyrimidinyl amino group in the target compound aligns with derivatives like Compound 12 (2-methyl-4-{[(7-oxo-5-phenyl-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(phenyl)methyl]-amino}-6-phenylpyrimidine-5-carbonitrile), which showed inhibitory activity against Fusarium graminearum (wheat blight) at 50 µg/mL . The trifluoromethyl group may further enhance membrane penetration.
- Kinase Inhibition: Fluorinated analogs (e.g., pyrazolo[1,5-a]pyrimidines) exhibit IC₅₀ values in the nanomolar range for kinases like CDK2, suggesting the target compound’s CF₃ group could confer similar potency .
Physicochemical Properties:
Biological Activity
The compound 7-[(4,6-dimethylpyrimidin-2-yl)amino]-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a complex heterocyclic structure that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to summarize the current understanding of its biological activity based on diverse research findings.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : C13H11F3N6O
- Molecular Weight : 348.27 g/mol
- Key Functional Groups : The presence of a trifluoromethyl group and a pyrimidine moiety contributes to its unique properties and biological activities.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance:
- Inhibition of EGFR Kinase : Research indicated that derivatives with similar structures demonstrated potent inhibitory effects on the epidermal growth factor receptor (EGFR), a common target in cancer therapy. Compounds were tested against various cancer cell lines such as A549 and NCI-H1975, showing IC50 values as low as 13 nM for some derivatives .
| Compound | IC50 (nM) | Target |
|---|---|---|
| B1 | 13 | EGFR |
| B7 | 10 | EGFR |
The mechanism by which these compounds exert their antitumor effects involves:
- Inhibition of Kinase Activity : The compounds act as competitive inhibitors of EGFR kinase activity.
- Induction of Apoptosis : Studies have shown that these compounds can induce apoptosis in cancer cells through the activation of intrinsic pathways.
Other Biological Activities
In addition to antitumor properties, the compound is also being investigated for:
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation markers in vitro.
- Antiviral Activity : Initial screenings suggest potential efficacy against certain viral infections.
Case Study 1: Antitumor Efficacy in Lung Cancer Models
A study conducted on lung cancer models demonstrated that treatment with a derivative similar to the target compound resulted in significant tumor regression compared to control groups. The study utilized both in vitro assays and in vivo xenograft models to validate findings .
Case Study 2: Structure-Activity Relationship (SAR)
An extensive SAR analysis revealed that modifications to the pyrimidine and triazole rings significantly influenced biological activity. For example, substitutions at specific positions improved selectivity and potency against cancer cell lines .
Q & A
Q. What experimental controls mitigate batch-to-batch variability in synthesis?
- Methodological Answer :
- In-process Controls : Monitor intermediate purity via TLC/HPLC at each step.
- Stability Studies : Accelerated degradation (40°C/75% RH) to identify hygroscopic or thermally labile intermediates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
